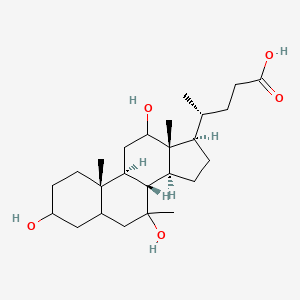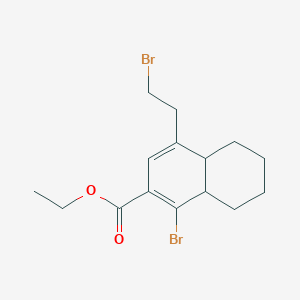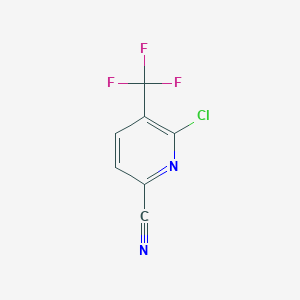
5-(Trifluoromethyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(三氟甲基)胞嘧啶是一种嘌呤核苷类似物,以其广泛的抗肿瘤活性而闻名。 它通过抑制 DNA 合成和诱导细胞凋亡来靶向惰性淋巴系统恶性肿瘤 。由于其潜在的治疗应用,该化合物在药物化学和肿瘤学领域引起了极大的兴趣。
准备方法
合成路线和反应条件: 5-(三氟甲基)胞嘧啶的合成涉及将三氟甲基引入胞嘧啶分子中。这可以通过多种合成方法实现,包括亲核和亲电三氟甲基化。 一种常见的方法是使用三氟甲基化试剂,例如 α, α, α-三氟甲苯和 1-苯基-2,2,2-三氟乙醇 。
工业生产方法: 5-(三氟甲基)胞嘧啶的工业生产通常涉及使用优化反应条件进行大规模化学合成,以确保高产率和纯度。 酶法,例如使用氟化酶,也已被探索用于在温和条件下选择性引入氟原子 。
化学反应分析
反应类型: 5-(三氟甲基)胞嘧啶经历各种化学反应,包括:
氧化: 转化为氧化衍生物。
还原: 形成还原类似物。
取代: 用其他取代基取代官能团。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代化合物等取代试剂 。
科学研究应用
作用机制
5-(三氟甲基)胞嘧啶的抗肿瘤活性主要归因于其对 DNA 合成的抑制。 该化合物被转化为 5-三氟胸腺嘧啶-5'-单磷酸,它抑制胸腺嘧啶合成酶,这是 DNA 合成中的关键酶 。这导致 DNA 复制中断并诱导癌细胞凋亡。
类似化合物:
5-氟尿嘧啶: 另一种用于癌症治疗的氟化嘧啶类似物。
5-三氟甲基-2'-脱氧胞嘧啶: 一种具有类似抗肿瘤活性的密切相关化合物。
独特性: 5-(三氟甲基)胞嘧啶因其特殊的三氟甲基而具有独特性,与其他氟化核苷类似物相比,它增强了其稳定性和抗肿瘤活性 。
相似化合物的比较
5-Fluorouracil: Another fluorinated pyrimidine analogue used in cancer therapy.
5-Trifluoromethyl-2’-deoxycytidine: A closely related compound with similar antitumor activity.
Uniqueness: 5-(Trifluoromethyl)cytidine is unique due to its specific trifluoromethyl group, which enhances its stability and antitumor activity compared to other fluorinated nucleoside analogues .
属性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)


![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)



![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)


